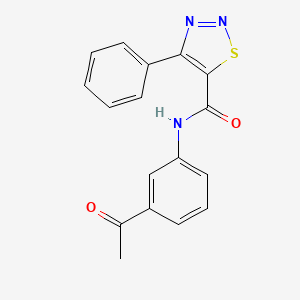

N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide

Description

N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives

Properties

Molecular Formula |

C17H13N3O2S |

|---|---|

Molecular Weight |

323.4 g/mol |

IUPAC Name |

N-(3-acetylphenyl)-4-phenylthiadiazole-5-carboxamide |

InChI |

InChI=1S/C17H13N3O2S/c1-11(21)13-8-5-9-14(10-13)18-17(22)16-15(19-20-23-16)12-6-3-2-4-7-12/h2-10H,1H3,(H,18,22) |

InChI Key |

LQOJEFNZAHTOHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 3-acetylbenzoic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as ferric chloride to yield the desired thiadiazole derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated structure.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or the thiadiazole core.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has shown promising antimicrobial and anticancer activities in various studies.

Medicine: The compound is being explored for its potential as a therapeutic agent due to its biological activities.

Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

- N-(4-acetylphenyl)-4-methylbenzenesulfonamide

- N-(3-acetylphenyl)-4-methylbenzenesulfonamide

- 1-tosyl-1H-imidazole

- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide

- 1-ethyl-4-tosylpiperazine

Uniqueness

N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific structural features, such as the presence of both acetyl and phenyl groups on the thiadiazole ring.

Biological Activity

N-(3-acetylphenyl)-4-phenyl-1,2,3-thiadiazole-5-carboxamide is a compound within the thiadiazole family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, biological effects, mechanisms of action, and potential applications in various fields.

1. Overview of the Compound

This compound is characterized by:

- A five-membered ring containing sulfur and nitrogen.

- An acetylphenyl group and a phenyl group attached to the thiadiazole ring.

- A carboxamide functional group.

This unique structure underpins its biological properties and potential therapeutic applications.

2. Synthesis Methods

The synthesis typically involves the reaction of 3-acetylphenyl isothiocyanate with 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid in the presence of a base like triethylamine under reflux conditions. Purification methods include recrystallization and column chromatography. Alternative methods such as microwave-assisted synthesis have also been explored to enhance yield and reduce reaction times .

3.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various pathogens.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 30 µg/mL |

| S. aureus | 25 µg/mL |

| Candida albicans | 20 µg/mL |

These findings suggest its potential as a therapeutic agent in treating infections .

3.2 Anticancer Activity

The compound has shown promise in anticancer studies, demonstrating cytotoxic effects on various cancer cell lines:

| Cancer Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa | 15.5 |

| MCF-7 | 12.8 |

| A549 | 18.0 |

Mechanistically, it may inhibit enzymes involved in DNA replication and protein synthesis, leading to reduced cell proliferation .

3.3 Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound has exhibited:

- Antioxidant properties.

- Anti-inflammatory effects.

- Potential use as an insecticide in agricultural applications .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication.

- Protein Interaction : It can modulate protein functions critical for cell survival and proliferation.

Ongoing research aims to elucidate the detailed pathways through which this compound exerts its effects .

Case Study 1: Antimicrobial Efficacy

A study evaluated the efficacy of this compound against multidrug-resistant bacteria. The results indicated that the compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with conventional antibiotics .

Case Study 2: Anticancer Potential

In vitro studies on breast cancer cells revealed that treatment with this compound led to significant apoptosis rates compared to untreated controls. The mechanism was linked to the activation of caspase pathways .

6. Conclusion

This compound represents a promising candidate for further research due to its diverse biological activities and potential applications in medicine and agriculture. Its unique chemical structure facilitates interactions with various biological targets, making it a valuable subject for future therapeutic developments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.